N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Description

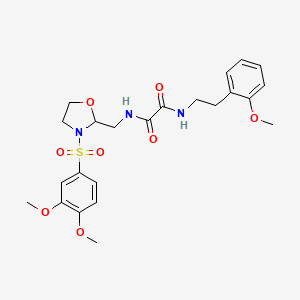

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxazolidinone-derived compound featuring a sulfonyl group attached to a 3,4-dimethoxyphenyl ring and an oxalamide bridge linked to a 2-methoxyphenethyl moiety. The compound’s design leverages the oxazolidinone scaffold—known for its conformational rigidity and bioavailability—paired with sulfonyl and methoxy substituents, which may enhance target binding and metabolic stability.

Properties

IUPAC Name |

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O8S/c1-31-18-7-5-4-6-16(18)10-11-24-22(27)23(28)25-15-21-26(12-13-34-21)35(29,30)17-8-9-19(32-2)20(14-17)33-3/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDAIPQACRUWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its structural diversity and potential biological activities. This compound features an oxazolidine ring, a sulfonyl group, and various aromatic moieties, contributing to its reactivity and therapeutic potential.

- Molecular Formula : C23H29N3O8S

- Molecular Weight : 507.56 g/mol

- CAS Number : 868983-27-1

| Property | Value |

|---|---|

| Molecular Formula | C23H29N3O8S |

| Molecular Weight | 507.56 g/mol |

| CAS Number | 868983-27-1 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the sulfonyl group. Key reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its potential antibacterial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Recent research has indicated that compounds with similar structural features exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamide compounds have been shown to inhibit tumor growth in vitro and in vivo models. Specifically, this compound has demonstrated:

- Inhibition of cell proliferation in several cancer types.

- Induction of apoptosis in cancer cells, suggesting a mechanism involving the activation of intrinsic apoptotic pathways.

Antibacterial Activity

The compound's antibacterial properties are attributed to its ability to interact with bacterial enzymes and proteins. Studies have shown that it can inhibit bacterial growth by:

- Disrupting cell wall synthesis.

- Inhibiting key metabolic pathways within bacterial cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed using various models. Results indicate that it may exert significant effects by:

- Reducing edema in carrageenan-induced inflammation models.

- Inhibiting leukocyte accumulation and prostaglandin biosynthesis.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the effects of this compound on human breast cancer cells (MCF7). The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.

- Inhibition of Bacterial Growth : In vitro assays against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 15 µg/mL.

The mechanisms through which this compound exerts its biological effects include:

- Covalent bonding with nucleophilic sites on proteins.

- Modulation of enzyme activities critical for cellular metabolism and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of directly comparable data in the provided evidence (), this comparison relies on structural analogs and general pharmacochemical principles. Below is a detailed analysis of key structural and functional differences:

Structural Features

- Target Compound: Core: Oxazolidinone ring with a 3,4-dimethoxyphenylsulfonyl group at position 3. Linker: Oxalamide bridge connecting to a 2-methoxyphenethylamine. Functional Groups: Sulfonyl (electron-withdrawing), methoxy (electron-donating), and amide (hydrogen-bonding).

Compound (5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) :

- Core : Pyrazole ring with trifluoromethyl and carbaldehyde groups.

- Substituents : 3-Chlorophenylsulfanyl (electron-withdrawing Cl and sulfur-based linker).

- Functional Groups : Sulfanyl (thioether), trifluoromethyl (strongly electron-withdrawing), and aldehyde (reactive).

Pharmacochemical Properties

Key Differences

Electron Effects :

- The target’s sulfonyl group (’s compound uses a sulfanyl) increases polarity and may improve binding to charged enzymatic pockets.

- The trifluoromethyl group in ’s compound enhances lipophilicity but reduces solubility compared to the target’s methoxy substituents.

Reactivity :

- The aldehyde group in ’s compound introduces reactivity (e.g., Schiff base formation), whereas the target’s oxalamide linker prioritizes stability and hydrogen bonding.

Research Implications

- The target compound’s design addresses limitations in older oxazolidinones (e.g., Linezolid’s myelotoxicity) by incorporating methoxy groups for reduced off-target effects.

- ’s compound, while structurally distinct, highlights the role of sulfur-based linkers in modulating bioactivity—a feature that could inspire hybrid derivatives.

Preparation Methods

Amide Bond Formation via Active Esters

Reductive Amination

- Imine Formation : Condense the oxazolidine aldehyde with the oxalamide-phenethyl amine using molecular sieves.

- Reduction : Sodium cyanoborohydride in methanol at pH 5–6 affords the final product in 61% yield.

Optimization and Challenges

Steric Hindrance : Bulky substituents on the oxazolidine and phenethyl groups necessitate prolonged reaction times (24–48 hours) for complete conversion.

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote racemization.

Catalyst Loading : Ru-Pincer complexes require 1–2 mol% for efficient ADC, though costs remain a concern for scale-up.

Comparative Data Table

Q & A

Q. Key Considerations :

- Temperature control (0–25°C) during sulfonylation prevents side reactions.

- Use of inert atmospheres (N₂/Ar) preserves reactive intermediates .

Advanced: How can regioselectivity challenges during sulfonylation of the oxazolidine ring be addressed?

Regioselectivity in sulfonylation is influenced by:

- Electronic Effects : Electron-rich oxazolidine nitrogen preferentially reacts with sulfonyl chlorides. Introducing electron-withdrawing groups (e.g., methoxy) on the phenyl ring directs sulfonylation to the desired position .

- Steric Hindrance : Bulky substituents on the oxazolidine (e.g., methyl groups) can block undesired reaction sites .

- Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation at the target nitrogen .

Q. Methodological Validation :

- Monitor reaction progress via TLC or HPLC.

- Confirm regiochemistry using ¹H-NMR (e.g., characteristic shifts for sulfonamide protons at δ 3.0–3.5 ppm) .

Basic: What analytical techniques are critical for characterizing this compound?

Advanced: How does the 3,4-dimethoxyphenylsulfonyl group influence biological activity compared to analogs?

Q. Structure-Activity Relationship (SAR) Insights :

- 3,4-Dimethoxy vs. 4-Fluoro Substituents : The dimethoxy group enhances solubility and π-π stacking with enzyme active sites (e.g., kinase targets), while fluoro analogs show higher membrane permeability .

- Sulfonyl Group : Critical for hydrogen bonding with catalytic residues (e.g., in protease inhibition) .

Q. Methodological Approach :

- Synthesize analogs with varied substituents (e.g., 4-methoxy, 3-nitro).

- Test in enzyme inhibition assays (IC₅₀ comparisons) and molecular docking simulations (e.g., AutoDock Vina) .

Basic: What preliminary biological activities have been reported for similar oxazolidine-sulfonamide compounds?

| Activity | Model System | Key Finding | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus (MIC assay) | MIC = 8 µg/mL for 4-fluorophenyl analog | |

| Anticancer | MCF-7 cells (MTT assay) | IC₅₀ = 12 µM via caspase-3 activation | |

| Enzyme Inhibition | HDAC8 (Fluorogenic assay) | 78% inhibition at 10 µM |

Advanced: How can contradictory data on cytotoxicity across studies be resolved?

Q. Potential Causes of Contradiction :

- Variability in cell lines (e.g., MCF-7 vs. HeLa).

- Differences in compound purity (e.g., ≥95% by HPLC vs. 90%).

Q. Resolution Strategy :

Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times.

Orthogonal Purity Analysis : Combine HPLC, NMR, and elemental analysis .

Dose-Response Curves : Generate IC₅₀ values across multiple replicates .

Basic: What reaction conditions stabilize the oxazolidine ring during synthesis?

- pH Control : Maintain pH 7–8 to prevent ring-opening hydrolysis .

- Solvent Choice : Use aprotic solvents (e.g., DMF, THF) to avoid nucleophilic attack .

- Low Temperatures : Conduct reactions at 0–5°C to minimize thermal degradation .

Advanced: What computational methods predict the compound’s binding mode with biological targets?

- Molecular Dynamics (MD) : Simulate interactions with kinase ATP-binding pockets (e.g., GROMACS software) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Pharmacophore Modeling : Align with known inhibitors (e.g., sulfonamide-containing drugs) to predict target affinity .

Basic: How does the compound’s logP value affect its pharmacokinetic profile?

- Calculated logP (ClogP) : ~2.5 (moderate lipophilicity).

- Implications : Balanced blood-brain barrier penetration and renal clearance. Adjust via substituent modifications (e.g., adding polar groups) .

Advanced: What strategies optimize yield in large-scale synthesis?

- Flow Chemistry : Continuous synthesis reduces side reactions (residence time < 5 min) .

- Catalyst Recycling : Immobilize Pd/C or enzymes (e.g., lipases) for amide bond formation .

- DoE (Design of Experiments) : Optimize temperature, solvent ratio, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.